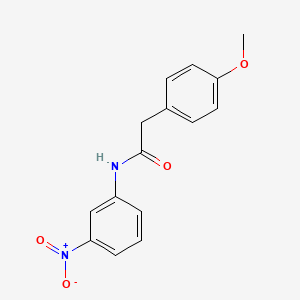

2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide

Vue d'ensemble

Description

2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide is a compound relevant in various chemical and pharmaceutical fields. Its properties and synthesis are of significant interest for applications in chemical industries.

Synthesis Analysis

The synthesis of compounds related to this compound involves catalytic hydrogenation and reductive carbonylation processes. For instance, N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in azo disperse dye production, is synthesized via hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide using novel catalysts for higher selectivity (Zhang Qun-feng, 2008).

Molecular Structure Analysis

The molecular structure of related compounds typically features interactions between different functional groups, affecting their chemical shifts and properties. For example, in N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, interactions between nitro and acetamido groups influence the chemical shift of neighboring protons (Zhang Da-yang, 2004).

Chemical Reactions and Properties

These compounds are involved in various chemical reactions, including alkylation, nitration, and carbonylation, often under specific conditions to achieve desired products and yields. The reaction conditions, like temperature and solvent, play a crucial role in determining the final product's structure and properties.

Physical Properties Analysis

Physical properties such as crystallization, solubility, and phase state are influenced by factors like temperature and solvent nature. These properties are essential for determining the practical applications and handling of the compound.

Chemical Properties Analysis

Chemical properties like reactivity, stability, and interactions with solvents are critical. For example, N-(4-Methyl-2-nitrophenyl)acetamide forms complexes in solution, stabilized by hydrogen bonds, which significantly affect its behavior in different media (I. G. Krivoruchka et al., 2004).

Applications De Recherche Scientifique

Green Synthesis Applications : Zhang Qun-feng (2008) discussed the use of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide, highlighting its importance in the production of azo disperse dyes. This process is significant for green chemistry applications, due to its high activity, selectivity, and stability (Zhang Qun-feng, 2008).

Synthesis and Characterization : Al‐Sehemi et al. (2017) synthesized different N,N-diacylaniline derivatives, including N-acetyl-N-(2-methoxyphenyl)acetamide. These compounds were characterized using FTIR and NMR techniques and analyzed using density functional theory. The study offers insights into the structural properties of such derivatives (Al‐Sehemi et al., 2017).

Solvatochromism Studies : Krivoruchka et al. (2004) explored the solvatochromism of N-(4-methyl-2-nitrophenyl)acetamide in various solvents. This study provides valuable information about the solvent effects on the IR spectrum and dipole moment of this compound, contributing to our understanding of molecular interactions in solution (Krivoruchka et al., 2004).

Luminescence in Lanthanide-Ion Complexes : Andrews et al. (2009) described the synthesis of ligands bearing an N-(methoxy-2-nitrophenyl)acetamide moiety and their corresponding lanthanide-ion complexes. This research has implications for the development of new materials with unique optical properties, particularly in the field of luminescent materials (Andrews et al., 2009).

Antibacterial Activity against MRSA : Chaudhari et al. (2020) conducted a study on N-substituted phenyl acetamide benzimidazole derivatives, including 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide, for their antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). The results revealed significant antibacterial activity, highlighting the potential of these compounds in developing new antibacterial agents (Chaudhari et al., 2020).

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-21-14-7-5-11(6-8-14)9-15(18)16-12-3-2-4-13(10-12)17(19)20/h2-8,10H,9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHWICPHGVTWBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

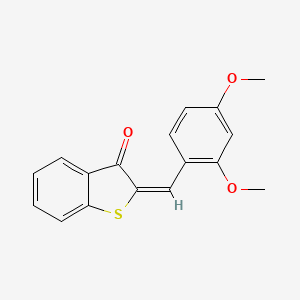

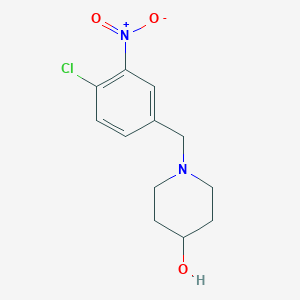

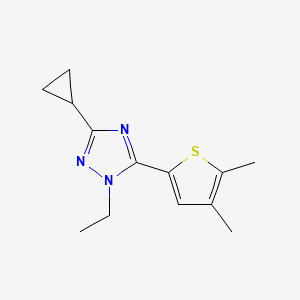

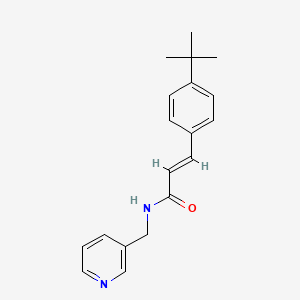

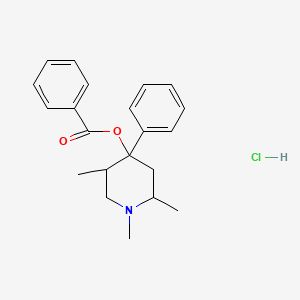

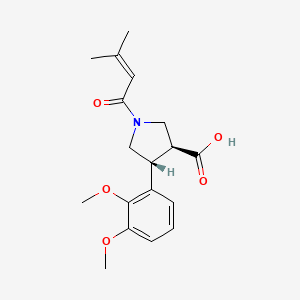

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5624284.png)

![((3R*,4R*)-1-(cyclobutylcarbonyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-3-pyrrolidinyl)methanol](/img/structure/B5624289.png)

![1-cyclopentyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5624297.png)

![2-[3-(1H-tetrazol-1-yl)propyl]phthalazin-1(2H)-one](/img/structure/B5624318.png)

![1-methyl-4-[(2-phenylethyl)sulfonyl]benzene](/img/structure/B5624324.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(trifluoromethoxy)benzyl]pyrrolidin-3-amine](/img/structure/B5624345.png)

![2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5624357.png)

![4-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5624371.png)